1-{[1-(difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}-4-(2,4-dimethoxybenzyl)piperazine
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Overview
Description
1-{[1-(difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}-4-(2,4-dimethoxybenzyl)piperazine is a complex organic compound that features a pyrazole ring, a sulfonyl group, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[1-(difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}-4-(2,4-dimethoxybenzyl)piperazine typically involves multiple steps. One common route starts with the preparation of the pyrazole ring, followed by the introduction of the difluoromethyl group. The sulfonyl group is then added, and finally, the piperazine ring is attached. Each step requires specific reagents and conditions, such as the use of strong acids or bases, and controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
1-{[1-(difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}-4-(2,4-dimethoxybenzyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the existing functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new aromatic or aliphatic groups.
Scientific Research Applications
1-{[1-(difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}-4-(2,4-dimethoxybenzyl)piperazine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery.
Medicine: It could be investigated for its pharmacological properties, such as its ability to interact with specific biological targets.
Industry: The compound might be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-{[1-(difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}-4-(2,4-dimethoxybenzyl)piperazine involves its interaction with specific molecular targets. The difluoromethyl group and the sulfonyl group are likely to play key roles in its binding affinity and specificity. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}piperazine hydrochloride
- 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
Uniqueness
1-{[1-(difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}-4-(2,4-dimethoxybenzyl)piperazine is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both the difluoromethyl group and the sulfonyl group, along with the piperazine ring, distinguishes it from other similar compounds and may result in unique interactions with biological targets.
Properties
Molecular Formula |
C17H22F2N4O4S |
---|---|
Molecular Weight |
416.4 g/mol |
IUPAC Name |
1-[1-(difluoromethyl)pyrazol-4-yl]sulfonyl-4-[(2,4-dimethoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C17H22F2N4O4S/c1-26-14-4-3-13(16(9-14)27-2)11-21-5-7-22(8-6-21)28(24,25)15-10-20-23(12-15)17(18)19/h3-4,9-10,12,17H,5-8,11H2,1-2H3 |
InChI Key |
YHISNMRMOWDSPU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)CN2CCN(CC2)S(=O)(=O)C3=CN(N=C3)C(F)F)OC |
Origin of Product |
United States |
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